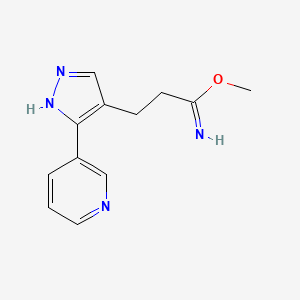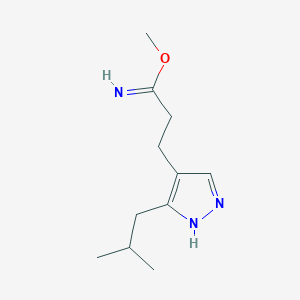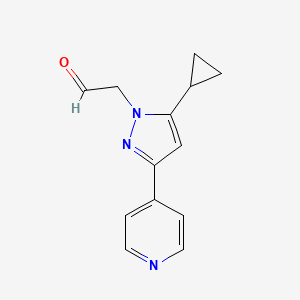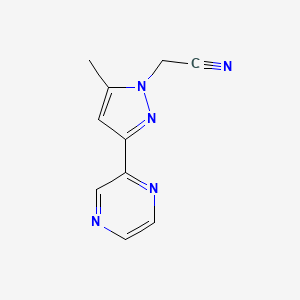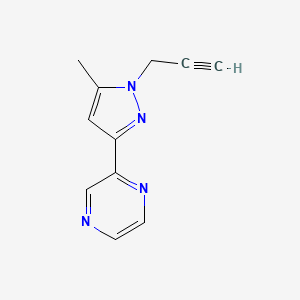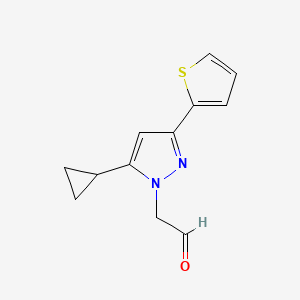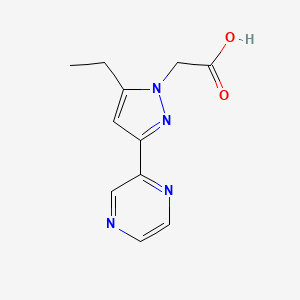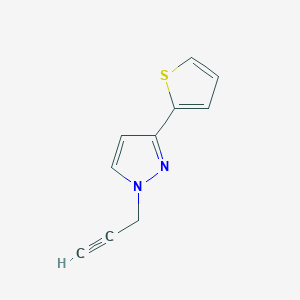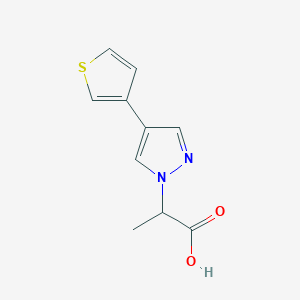
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)propanoic acid
Übersicht
Beschreibung
2-(4-(Thiophen-3-yl)-1H-pyrazol-1-yl)propanoic acid (2-TPPA) is an organic compound belonging to the class of carboxylic acids. It is a thiophene derivative and is widely used in scientific research due to its unique properties. 2-TPPA has been used in the synthesis of various compounds, such as thiophene derivatives, oxazoles, and pyrazoles, as well as in the synthesis of polymers. It has been studied for its potential applications in a variety of fields, such as biochemistry, pharmaceuticals, and materials science.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Thiophene derivatives: , such as 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)propanoic acid, have been explored for their pharmacological properties . They exhibit a range of activities including anticancer , anti-inflammatory , antimicrobial , and antihypertensive effects . These compounds can be synthesized using methods like the Gewald synthesis, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to create aminothiophene derivatives .
Material Science
In material science, thiophene-based molecules play a significant role in the development of organic semiconductors . They are used in organic field-effect transistors (OFETs) and the fabrication of organic light-emitting diodes (OLEDs) due to their excellent electronic properties .
Industrial Chemistry
Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry. They help protect materials from corrosion, thereby extending the life of industrial equipment and reducing maintenance costs .
Electronics
The electronic applications of thiophene derivatives include their use in adhesion promoters between metal oxide and polythiophene layers. This is crucial for the production of multilayer electronic devices .
Environmental Science
In environmental science, thiophene derivatives could be used to detect and absorb pollutants . Their ability to bind to various substances makes them potential candidates for environmental sensors and clean-up materials .
Agriculture
Thiophene derivatives have potential applications in agriculture as well. They could be used to develop new pesticides or plant growth regulators . The molecular structure of thiophene allows for a variety of functional groups to be attached, which can be tailored to target specific pests or promote growth in crops .
Wirkmechanismus
Target of Action
It is known that pyrazole derivatives have been studied for their diverse physiological and pharmacological activities .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to a wide range of drug-like properties .
Biochemical Pathways
Pyrazole derivatives have been reported to impact numerous physiological and pharmacological activities .
Result of Action
It is known that pyrazole derivatives can exhibit a wide range of physiological and pharmacological activities .
Eigenschaften
IUPAC Name |
2-(4-thiophen-3-ylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7(10(13)14)12-5-9(4-11-12)8-2-3-15-6-8/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZFFDXUZFWQAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



